molecular formula C28H38O7 B12735034 27-Hydroxywithanone CAS No. 871949-32-5

27-Hydroxywithanone

Cat. No.: B12735034
CAS No.: 871949-32-5
M. Wt: 486.6 g/mol
InChI Key: XOKCBESGXYESDY-LGZUTLPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

27-Hydroxywithanone (CAS 871949-32-5) is a key withanolide, a class of naturally occurring steroids found in the medicinal plant Withania somnifera (Ashwagandha) . With a molecular formula of C28H38O7 and a molecular weight of 486.60 g/mol , it is recognized as one of the most abundant bioactive compounds in Ashwagandha leaf extracts . This compound is of significant interest in pharmacological research due to its multifaceted biological activities. Recent studies highlight its potential in antiviral research, where in silico molecular docking studies have identified this compound as having a high binding affinity for HIV-1 Integrase, suggesting a possible mechanism for inhibiting viral replication . Furthermore, its role as a plant biostimulant is being explored, as it may act as a key modulator in physiological and biochemical pathways to enhance crop growth and stress responses . Additional computational research also indicates its potential as an inhibitor of Phosphodiesterase-4 (PDE4D), a target for inflammatory diseases, showing a binding affinity comparable to known inhibitors . As a standard for quality control, this compound is listed in official USP monographs for identifying and quantifying components in powdered Ashwagandha root extract . Our product is supplied with a Certificate of Analysis to ensure batch-to-batch consistency and is intended for research applications only, not for human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871949-32-5

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

IUPAC Name

(1S,2S,4S,5R,10R,11S,14S,15S,18S)-5,15-dihydroxy-15-[(1R)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one

InChI

InChI=1S/C28H38O7/c1-14-12-19(34-24(31)16(14)13-29)15(2)27(32)11-8-17-21-18(7-10-25(17,27)3)26(4)20(30)6-5-9-28(26,33)23-22(21)35-23/h5-6,15,17-19,21-23,29,32-33H,7-13H2,1-4H3/t15-,17+,18+,19-,21+,22+,23+,25+,26+,27+,28+/m1/s1

InChI Key

XOKCBESGXYESDY-LGZUTLPBSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)O)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 27-Hydroxywithanone typically involves the extraction of Withania somnifera roots, followed by purification processes to isolate the compound. The hydroalcoholic and aqueous extracts of Withania somnifera roots are commonly used, and the extraction process involves the use of solvents such as methanol and water .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Withania somnifera plants. The roots are harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, typically using a combination of methanol and water. The extract is further purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

27-Hydroxywithanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized withanolides, while reduction reactions may produce reduced withanolides .

Scientific Research Applications

Neuroprotective Effects

Recent research indicates that 27-hydroxywithanone exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. A study employing molecular docking and molecular dynamics simulations found that compounds like this compound can interact beneficially with proteins involved in neurodegeneration, potentially stabilizing their structure and function .

Case Study: Alzheimer's Disease
In a study focused on Alzheimer's disease, this compound was shown to inhibit key enzymes associated with the progression of the disease. The compound's ability to modulate neurotransmitter levels may contribute to cognitive enhancement and memory preservation .

Antiviral Activity

Another significant application of this compound is its potential role as an antiviral agent. Research has demonstrated that compounds from Withania somnifera, including this compound, can inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, which is crucial for viral entry into host cells. This was validated through in vitro assays that showed a dose-dependent inhibition of this interaction .

Case Study: COVID-19
In vitro studies indicated that this compound effectively reduces the binding affinity between ACE2 and the receptor binding domain (RBD) of the SARS-CoV-2 virus. This suggests its potential use in therapeutic strategies against COVID-19 by disrupting viral entry mechanisms .

Analytical Methods for Detection

The quantification and analysis of this compound have been facilitated by advanced analytical techniques such as Ultra High-Performance Liquid Chromatography (UHPLC). A recent study developed a UHPLC method that allows for the simultaneous determination of multiple withanolides, including this compound, in Withania somnifera extracts. This method provides high sensitivity and accuracy, making it suitable for routine analysis in both research and commercial applications .

CompoundRetention Time (min)Linear Range (μg/mL)LOD (μg/mL)LOQ (μg/mL)Mean Recovery (%)
This compound17.801–1500.2480.75594.85 ± 8.716
Withanolide A24.571–1500.2190.66595.45 ± 3.071
Withanoside IV15.321–1500.351.061100.11 ± 0.631

Safety and Toxicity

Toxicological assessments have shown that extracts containing ashwagandha compounds, including this compound, are generally safe at doses up to 1000 mg/kg/day in animal models . This safety profile supports its potential use in clinical settings.

Mechanism of Action

The mechanism of action of 27-Hydroxywithanone involves its interaction with specific molecular targets and pathways. It has been found to bind to key enzymes and proteins involved in disease processes. For example, it inhibits HIV-1 replication by binding to HIV-1 integrase, protease, and reverse transcriptase enzymes . Additionally, it exhibits anti-cancer properties by targeting oncogenic pathways and modulating cellular signaling .

Comparison with Similar Compounds

Binding Affinity to HIV-1 Integrase

27-Hydroxywithanone exhibits potent inhibitory activity against HIV-1 Integrase, a critical enzyme for viral replication. Molecular docking studies reveal its binding energy (-7.75 kcal/mol) to HIV-1 Integrase (PDB: 1QS4), which is slightly lower than 12-Deoxywithastramonolide (-7.83 kcal/mol) but higher than FDA-approved drugs like Raltegravir and other withanolides (Table 1) .

Table 1: Binding Energies of Withanolides to HIV-1 Integrase

Compound Binding Energy (kcal/mol) Reference CID
This compound -7.75 21574483
12-Deoxywithastramonolide -7.83 44576309
Withaferin A -7.29 265237
Withanone -6.77 21679027
Withanolide B -6.93 N/A
FDA-Approved Drugs -5.0 to -6.5* N/A

*Data derived from comparative studies .

Interactions with KAT6A Protein

In silico studies on KAT6A (a histone acetyltransferase) highlight differences in stability and residue interactions. This compound interacts with ARG655, ILE766, and GLY657 residues but shows higher RMSD values (0.4–0.6 nm) compared to Withanolide E (0.3–0.4 nm) and Withasomniferol C (0.2–0.3 nm), indicating lower conformational stability during simulations (Table 2) .

Table 2: KAT6A Interaction Profiles

Compound Key Residues Average RMSD (nm)
This compound ARG655, ILE766, GLY657 0.4–0.6
Withanolide E ARG655, SER690, GLN760 0.3–0.4
Withasomniferol C ARG655 0.2–0.3
WM-8014 (Inhibitor) ARG655, LEU686 0.1–0.2

Structural Dynamics in PDE4D Inhibition

This compound shares minimal structural deviation with PDE4D (a phosphodiesterase) when compared to 17-Hydroxywithaferin A and Withaferin A. Nuclear density plots of molecular dynamics simulations show overlapping clusters with the positive control (Zardaverine), suggesting conserved binding modes .

Chromatographic and Pharmacopeial Standards

In USP-certified Ashwagandha extracts, this compound is consistently identified alongside Withanoside V, Physagulin D, and Withaferin A. Its relative retention time (1.15) distinguishes it from Withanoside IV (1.00) and Physagulin D (1.07) in HPLC profiles .

Key Research Findings

  • HIV-1 Inhibition: this compound outperforms FDA-approved integrase inhibitors in binding energy, positioning it as a candidate for antiretroviral drug development .
  • Multi-Target Potential: Alongside Withanolide B and Withacoagin, it contributes to Ashwagandha’s broad-spectrum antiviral activity by targeting HIV-1 Integrase, Protease, and Reverse Transcriptase .
  • Stability Limitations: While effective, its higher RMSD in KAT6A simulations suggests reduced stability compared to Withanolide E or Withasomniferol C .

Q & A

Q. What experimental approaches are recommended to confirm the identity of 27-Hydroxywithanone in a sample?

  • Methodological Answer : Utilize spectroscopic techniques such as NMR (for structural elucidation) and HPLC (for purity assessment). Cross-reference spectral data with published databases or computational simulations (e.g., molecular docking energy profiles from studies like those in ). For instance, electrostatic energy contributions (-10.00 kcal/mol) and van der Waals forces (-48.51 kcal/mol) in docking studies can validate binding specificity . Always include negative controls (e.g., non-target ligands) to rule out nonspecific interactions .

Q. How can researchers design initial assays to assess this compound’s bioactivity?

  • Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., PDE4D inhibition, as in ). Use Zardaverine as a positive control to benchmark inhibitory efficacy. Optimize assay conditions (pH, temperature) based on solvent GB energy values (34.28 kcal/mol for this compound) to ensure physiological relevance . Include dose-response curves and IC₅₀ calculations to quantify potency .

Advanced Research Questions

Q. How should researchers resolve contradictions in binding energy data for this compound across different studies?

  • Methodological Answer : Conduct meta-analysis of energy contribution discrepancies (e.g., electrostatic vs. lipophilic values in ). Use sensitivity analyses to test computational parameters (force fields, solvation models). Validate findings with in vitro mutagenesis studies targeting residues critical for hydrogen bonding (-0.45 kcal/mol) or lipophilic interactions (-29.09 kcal/mol) . Replicate experiments under standardized conditions to isolate variables .

Q. What strategies are effective for isolating this compound from complex plant matrices?

  • Methodological Answer : Combine chromatographic techniques (e.g., flash chromatography for crude separation, followed by preparative HPLC). Optimize solvent systems using polarity indices aligned with the compound’s logP (calculated from lipophilic energy contributions in ). Validate purity via mass spectrometry and compare retention times with synthetic standards .

Q. How can researchers optimize molecular docking models for this compound to improve predictive accuracy?

  • Methodological Answer : Integrate hybrid scoring functions that weight van der Waals (-48.51 kcal/mol) and hydrogen bonding (-0.45 kcal/mol) contributions from . Perform molecular dynamics simulations to account for conformational flexibility. Cross-validate predictions with experimental IC₅₀ values and crystallographic data (if available) .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should contradictory findings between in silico and in vitro assays be addressed?

  • Methodological Answer : Reconcile discrepancies by testing computational assumptions (e.g., protonation states, solvent models) against experimental conditions. For example, solvent GB energy (34.28 kcal/mol) in may require adjustment for buffer composition differences. Use orthogonal assays (e.g., SPR for binding kinetics) to validate docking predictions .

Experimental Design Frameworks

Q. What criteria ensure a research question on this compound is both novel and feasible?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study comparing this compound’s PDE4D inhibition to Withaferin-A (-53.90 kcal/mol van der Waals energy) must justify novelty through structural or mechanistic differences . Pilot studies can assess feasibility of synthesis or bioassay scalability .

Data Presentation Guidelines

  • Tables : Include energy contribution breakdowns (e.g., Table 1 from ) to support docking studies.
  • Graphs : Use heatmaps to visualize structure-activity relationships or dose-response curves .
  • Ethics : Disclose conflicts of interest and adhere to institutional guidelines for pharmacological research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.